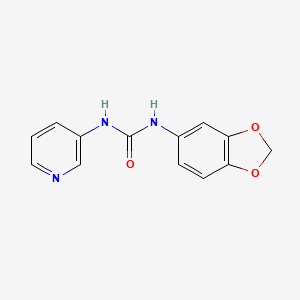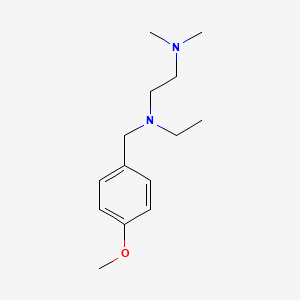
N-1,3-benzodioxol-5-yl-N'-3-pyridinylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-N'-3-pyridinylurea, also known as BPU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BPU is a small molecule that belongs to the class of urea derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-1,3-benzodioxol-5-yl-N'-3-pyridinylurea involves its ability to inhibit the activity of protein kinases. Specifically, N-1,3-benzodioxol-5-yl-N'-3-pyridinylurea has been found to inhibit the activity of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3), both of which are important regulators of cell cycle progression and cell survival.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-N'-3-pyridinylurea has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the activity of viral enzymes. N-1,3-benzodioxol-5-yl-N'-3-pyridinylurea has also been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-1,3-benzodioxol-5-yl-N'-3-pyridinylurea is its ability to selectively inhibit the activity of protein kinases. This makes it a valuable tool for studying the role of specific kinases in various biological processes. However, one of the limitations of N-1,3-benzodioxol-5-yl-N'-3-pyridinylurea is its relatively low potency compared to other kinase inhibitors.
Orientations Futures
There are several potential future directions for research on N-1,3-benzodioxol-5-yl-N'-3-pyridinylurea. One area of interest is the development of more potent derivatives of N-1,3-benzodioxol-5-yl-N'-3-pyridinylurea that can selectively target specific kinases. Another area of interest is the study of the potential therapeutic applications of N-1,3-benzodioxol-5-yl-N'-3-pyridinylurea in various disease states, including cancer, inflammation, and viral infections. Additionally, the development of new synthetic methods for N-1,3-benzodioxol-5-yl-N'-3-pyridinylurea and its derivatives could lead to the discovery of novel compounds with even greater biological activity.
Méthodes De Synthèse
The synthesis of N-1,3-benzodioxol-5-yl-N'-3-pyridinylurea involves the reaction of 3-aminopyridine with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid anhydride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with hydrochloric acid to yield N-1,3-benzodioxol-5-yl-N'-3-pyridinylurea as a white crystalline powder.
Applications De Recherche Scientifique
N-1,3-benzodioxol-5-yl-N'-3-pyridinylurea has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. N-1,3-benzodioxol-5-yl-N'-3-pyridinylurea has also been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling pathways.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c17-13(16-10-2-1-5-14-7-10)15-9-3-4-11-12(6-9)19-8-18-11/h1-7H,8H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKOTFPXGSWQLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-benzyl-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine](/img/structure/B5817631.png)
![3-[(4-chlorobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5817632.png)



![N-[2-(1-azepanyl)-2-oxoethyl]-N-cyclohexylmethanesulfonamide](/img/structure/B5817651.png)


![2-(2,4-dichlorophenyl)-N'-[(phenylacetyl)oxy]ethanimidamide](/img/structure/B5817675.png)

![2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate](/img/structure/B5817694.png)
![5-{[(4-methylphenyl)thio]methyl}-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5817703.png)
![4,5-dimethyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5817710.png)
![4-methyl-3'-(2-phenylethyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5817726.png)